2-氟烟酰胺

描述

2-Fluoronicotinamide is a compound that has garnered interest in various fields of research due to its potential applications in medical imaging and pharmaceuticals. The incorporation of fluorine into organic molecules, such as 2-fluoronicotinamide, can significantly alter their chemical and biological properties, making them useful in the design of new drugs and diagnostic agents .

Synthesis Analysis

The synthesis of 2-fluoronicotinamide derivatives has been explored in several studies. For instance, the synthesis of [(18)F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, a radiotracer for PET melanoma imaging, involves a one-step, high-yielding fluorine incorporation on the nicotinamide ring . Another study describes a practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, using a palladium-catalyzed cyanation/reduction sequence . Additionally, the synthesis of 2-fluoro-3-hydroxypropionic acid through biocatalytic methods has been reported, highlighting the environmental and safety advantages of such approaches .

Molecular Structure Analysis

The molecular structure of 2-fluoronicotinamide and its derivatives is crucial for their biological activity. Structural studies of co-crystals involving fluorinated compounds, such as 5-fluorouracil with nicotinamide, provide insights into the influence of fluorine moieties on the overall packing and synthetic accessibility of multi-component systems . These studies are essential for understanding the interactions and stability of 2-fluoronicotinamide in various environments.

Chemical Reactions Analysis

2-Fluoronicotinamide and its analogs participate in a variety of chemical reactions. For example, the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides has been explored to synthesize 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones . The presence of fluorine atoms in these compounds imparts unique electrophilic reactivity, which is leveraged in the synthesis of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoronicotinamide derivatives are influenced by the presence of fluorine. Fluorine atoms can enhance the physiological activity of drugs and are involved in the modification of drug structures . The optically active nature of fluorinated compounds, such as 2-fluoropropionic acid, is of significant biological importance . Moreover, the introduction of fluorine into nicotinamide derivatives has been shown to yield high tumor to body contrast ratios and rapid renal clearance in the context of PET imaging .

科学研究应用

PET Imaging in Melanoma

2-氟烟酰胺衍生物的一个重要应用是在黑色素瘤的正电子发射断层扫描(PET)成像中。[(18)F]N-(2-(二乙基氨基)乙基)-6-氟烟酰胺的开发,作为一种新型放射性示踪剂,表现出高肿瘤摄取和快速体内清除,主要通过肾脏排泄。该化合物目前正在进行临床前研究,评估其在黑色素瘤治疗中评估治疗药物的有效性 (Greguric et al., 2009)。

超分子化学

2-氟烟酰胺在铜(II)络合物的定向组装中发挥作用。涉及异烟酰胺的研究已导致各种Cu(II)络合物的合成,包括含有2-氟苯甲酸酯-O的络合物。这些络合物形成无限的1-D链,并对超分子化学领域做出了重要贡献 (Aakeröy等,2003)。

生物医学成像和生物传感

在生物医学成像和生物传感领域,基于镧系元素的发光纳米材料,包括利用氟烟酰胺结构的材料,引起了人们的关注。它们由于高灵敏度和分辨率而被用于近红外(NIR-II)成像,对科学研究和临床实践都有重要贡献 (Fan & Zhang, 2019)。

肿瘤代谢和生长成像

2-氟烟酰胺衍生物还用于FDG PET-CT成像,用于各种非肿瘤病症,展示了其在癌症诊断之外的多功能性。这些应用跨越多个医学专业领域,突显了该化合物在医学诊断和治疗监测中的重要性 (Zhuang & Codreanu, 2015)。

合成和化疗应用

正在探索使用氟烟酰胺衍生物标记的细胞毒性药物在化疗中的应用。这些药物可以在治疗过程中跟踪细胞途径,增进我们对药物机制的理解,可能改善癌症治疗方法 (Wang et al., 1999)。

安全和危害

When handling 2-Fluoronicotinamide, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

作用机制

Target of Action

It is known that similar compounds, such as 5-fluoronicotinamide derivatives, have been identified as inhibitors of hdac6 . HDAC6 is a class IIb enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and migration .

Mode of Action

Based on the action of similar compounds, it can be inferred that 2-fluoronicotinamide might interact with its target enzyme, possibly inhibiting its function . This inhibition could lead to changes in the cellular processes controlled by the target enzyme.

Biochemical Pathways

If we consider the action of similar compounds, it can be inferred that 2-fluoronicotinamide might affect pathways related to cell growth, differentiation, and migration . The downstream effects of these changes could potentially include alterations in cell behavior and function.

Pharmacokinetics

The pharmacokinetics of 2-Fluoronicotinamide, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-documented in the available literature. Therefore, it is challenging to outline the compound’s impact on bioavailability. Understanding the pharmacokinetics of a compound is crucial for predicting its behavior in the body and its potential therapeutic effects .

Result of Action

Based on the known effects of similar compounds, it can be inferred that 2-fluoronicotinamide might lead to changes in cell behavior and function, potentially influencing cell growth, differentiation, and migration .

属性

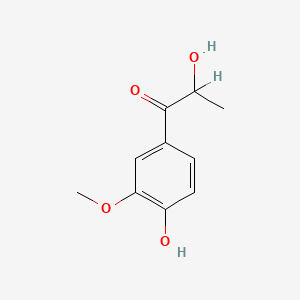

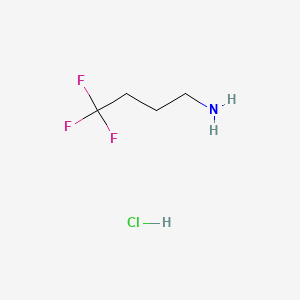

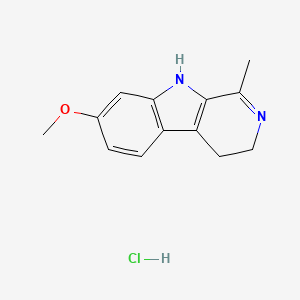

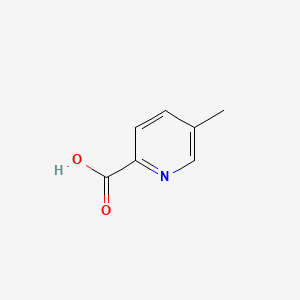

IUPAC Name |

2-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCLBOGXTPXNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291216 | |

| Record name | 2-Fluoronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

364-22-7 | |

| Record name | 364-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoronicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(2-methylphenyl)acetyl]amino]acetic Acid](/img/structure/B1295602.png)

![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)